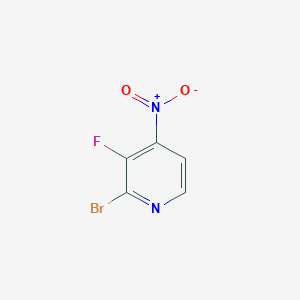

2-Bromo-3-fluoro-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBVNLSQEHSZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Nitropyridine

General Strategies for the Introduction of Halogen and Nitro Groups onto the Pyridine (B92270) Nucleus

The foundational steps in synthesizing the target compound involve the regioselective placement of bromo and nitro substituents onto a pyridine scaffold. These processes are complicated by the deactivated nature of the pyridine ring towards electrophilic attack.

The direct halogenation of pyridine using electrophilic aromatic substitution (EAS) is challenging due to the electronic deactivation of the ring by the nitrogen atom. nih.gov Such reactions often demand harsh conditions, such as high temperatures and the use of strong Lewis acids, and may result in mixtures of regioisomers. chemrxiv.orgnih.gov

To overcome these limitations, several controlled strategies have been developed:

Metalation-Halogenation: This approach involves the deprotonation of a pyridine C-H bond using a strong base to form a pyridyl anion, which is then quenched with an electrophilic halogen source. The regioselectivity can be controlled through the use of directing groups. chemrxiv.org

N-Oxide Chemistry: Converting the pyridine to its corresponding N-oxide activates the ring for electrophilic substitution, particularly at the 2- and 4-positions. The N-oxide can then be halogenated, and the oxygen atom subsequently removed by reduction with reagents like PCl₃ or PBr₃. nih.govwikipedia.org

Phosphonium (B103445) Salt Displacement: A modern approach involves the conversion of a pyridine C-H bond at the 4-position into a phosphonium salt. This group then acts as a leaving group, allowing for its displacement by a halide nucleophile in an SNAr-type reaction. This two-step strategy is effective for a broad range of pyridines. nih.govresearchgate.net

Zincke Imine Intermediates: For 3-selective halogenation, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has been developed. This method transforms the electron-deficient pyridine into a reactive alkene-like system that undergoes regioselective halogenation under mild conditions. chemrxiv.orgnih.gov

| Method | Position | Reagents/Conditions | Characteristics |

| Electrophilic Halogenation | 3-position (often with mixtures) | Elemental halides, Lewis/Brønsted acids, high temp. | Harsh conditions, limited scope, poor regioselectivity. nih.gov |

| Via N-Oxides | 4-position | 1. Oxidation (e.g., peracid) 2. Halogenation (e.g., PHal₃) | Activates the ring, allows for 4-selective functionalization. nih.gov |

| Phosphonium Salts | 4-position | 1. Phosphine (B1218219) reagent 2. Halide nucleophile | Mild, high regioselectivity, broad scope. nih.govresearchgate.net |

| Zincke Imines | 3-position | Ring-opening/closing sequence with electrophilic halogen | Mild conditions, high 3-selectivity. chemrxiv.orgnih.gov |

Similar to halogenation, the direct nitration of pyridine is difficult. The reaction requires aggressive conditions (e.g., nitric and sulfuric acid), and the protonation of the ring nitrogen forms a strongly deactivated pyridinium (B92312) cation, leading to very low yields. wikipedia.orgresearchgate.net Regioselective nitration is typically achieved through indirect methods.

Nitration via N-Oxides: The formation of a pyridine N-oxide is a key strategy to direct nitration to the 4-position. The N-oxide enhances the electron density at the C4 position, facilitating electrophilic attack. The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated. nih.govwikipedia.org

Bakke's Procedure: A method for direct 3-nitration involves treating the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine (B142982) through what is believed to be a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen to the C3 position. researchgate.netrsc.orgntnu.no

Dearomatization-Rearomatization: A mild protocol for meta-nitration involves a dearomatization–rearomatization strategy using stable oxazino pyridines as key intermediates. These intermediates undergo selective nitration, followed by acid-mediated rearomatization to yield the 3-nitropyridine derivative. thieme-connect.com

| Method | Position | Reagents/Conditions | Mechanism/Characteristics |

| Via N-Oxides | 4-position | 1. Oxidation 2. Nitrating agent (e.g., H₂SO₄/HNO₃) | N-oxide activates the 4-position for electrophilic attack. nih.govwikipedia.org |

| Bakke's Procedure | 3-position | 1. N₂O₅ 2. NaHSO₃/H₂O | Proceeds via an N-nitropyridinium intermediate and a proposed nih.govacs.org sigmatropic shift. researchgate.netrsc.org |

| Dearomatization-Rearomatization | 3-position | Oxazino pyridine intermediate, tert-butyl nitrite (B80452) (TBN), TEMPO | Mild conditions, exploits a temporary dearomatization of the pyridine ring. thieme-connect.com |

Multi-Step Synthesis Pathways to 2-Bromo-3-fluoro-4-nitropyridine

The synthesis of this compound is not documented as a single, established procedure but can be conceived through logical, multi-step pathways that combine the aforementioned functionalization strategies. The order of reactions is critical, as existing substituents heavily influence the position of subsequent additions.

A plausible synthetic route would begin with a readily available substituted pyridine and sequentially introduce the remaining functional groups. The directing effects of the substituents must be carefully considered at each stage.

Hypothetical Route 1: Starting from 3-Fluoropyridine (B146971)

N-Oxidation: 3-Fluoropyridine is first converted to 3-Fluoropyridine N-oxide using an oxidizing agent like a peracid.

Nitration: The 3-Fluoro N-oxide directs the incoming electrophilic nitro group to the 4-position, yielding 3-Fluoro-4-nitropyridine (B80604) N-oxide. This is a known transformation. rsc.org

Bromination and Deoxygenation: The final step would involve the introduction of the bromine atom at the 2-position and removal of the N-oxide oxygen. This could potentially be achieved in a single step using a reagent like phosphorus oxybromide (POBr₃) or a two-step sequence.

Hypothetical Route 2: Starting from a Bromo-Nitro Pyridine

Precursor Synthesis: A precursor such as 3-Bromo-4-nitropyridine (B1272033) N-oxide could be synthesized. This itself is a multi-step process, likely starting from 3-bromopyridine.

Nucleophilic Fluorination: The key step would be a nucleophilic aromatic substitution (SNAr) to replace the bromo group with a fluoro group. However, displacing a bromine at the 3-position with fluoride (B91410) is challenging. A more viable approach, demonstrated in related systems, is the fluorination of a precursor like 3-bromo-4-nitropyridine N-oxide to give 3-fluoro-4-nitropyridine N-oxide. rsc.org This suggests a halogen exchange (Halex) reaction is feasible on the N-oxide. The final step would then be the introduction of a bromine at the 2-position.

The success of any multi-step synthesis hinges on the optimization of each individual reaction.

Solvent and Temperature: The choice of solvent can dramatically affect reaction rates and selectivity, particularly in nucleophilic substitution reactions. For instance, polar aprotic solvents like DMF or DMSO are often used. nih.govclockss.org Temperature control is crucial to prevent side reactions and decomposition, especially with thermally sensitive nitrated compounds.

Reagent Selection: For halogenation, the choice between electrophilic sources (e.g., NBS, Br₂) and nucleophilic sources (e.g., halide salts) depends on the chosen synthetic strategy. For nitration, the combination of N₂O₅ and NaHSO₃ provides a milder alternative to traditional mixed acids for 3-nitration. researchgate.net For fluorination, the source of fluoride (e.g., KF, CsF, TBAF) and the potential use of phase-transfer catalysts are critical parameters. acs.org

Specialized Fluorination Methodologies Involving Pyridine N-Oxides

The introduction of a fluorine atom onto the pyridine ring, especially in the presence of other electron-withdrawing groups, often requires specialized methods. The use of pyridine N-oxides is a particularly powerful strategy for facilitating nucleophilic fluorination.

The N-oxide group activates the C2 and C6 positions towards nucleophilic attack. A common method involves activating the N-oxide with an agent like triflic anhydride (B1165640) (Tf₂O) or POCl₃ in the presence of a tertiary amine to form a reactive pyridyltrialkylammonium salt in situ. This salt is an excellent substrate for nucleophilic substitution, where the activated oxygen-derived group is displaced by a fluoride ion. acs.orgacs.orgresearchgate.net

A notable example that is highly relevant to the synthesis of the target compound is the direct nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction has been shown to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature, demonstrating that a halogen at the 3-position can be displaced by fluoride under these activated conditions. rsc.org This finding is significant as it provides a direct precedent for the key C-F bond-forming step in a potential synthesis of this compound.

| Precursor | Reagents/Conditions | Product | Key Feature |

| Pyridine N-oxides | 1. Activating agent (e.g., Tf₂O) + Amine 2. Fluoride source (e.g., TBAF) | 2-Fluoropyridines | Formation of a reactive pyridyltrialkylammonium salt intermediate facilitates nucleophilic displacement. acs.orgacs.org |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride source | 3-Fluoro-4-nitropyridine N-oxide | Demonstrates direct nucleophilic displacement of a 3-bromo substituent in an activated N-oxide system. rsc.org |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a principal method for introducing fluorine into aromatic rings. In the context of pyridine chemistry, the electron-rich nature of the ring can impede nucleophilic attack, particularly at the meta-positions (C3 and C5). nih.gov However, the presence of strongly electron-withdrawing groups, such as a nitro group, can activate the ring for SNAr.

For the synthesis of a 3-fluoropyridine derivative, a common strategy involves the displacement of a leaving group, such as a halogen, by a fluoride ion. However, direct fluorination of a precursor like 3-bromo-4-nitropyridine with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) has been shown to preferentially yield the para-substituted product, 3-bromo-4-fluoropyridine, with minimal formation of the desired 3-fluoro isomer. nih.gov This highlights the inherent regiochemical challenge in fluorinating the C3 position.

Direct meta-Fluorination Strategies via Pyridine N-Oxide Intermediates

A significant advancement in the synthesis of meta-fluorinated pyridines involves the use of pyridine N-oxide intermediates. nih.govrsc.org The N-oxide group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic attack, and notably directs substitution to the meta-position.

A key example is the fluorination of 3-bromo-4-nitropyridine N-oxide. nih.govrsc.org Treatment of this N-oxide with a fluoride source results in the formation of 3-fluoro-4-nitropyridine N-oxide in moderate yields at room temperature. nih.govrsc.orgchemicalbook.com This reaction proceeds efficiently, demonstrating the directing and activating effect of the N-oxide group. Subsequent deoxygenation of the N-oxide would be required to obtain the free pyridine. While the direct synthesis of this compound is not explicitly described, a plausible route could involve the bromination of a 3-fluoro-4-nitropyridine precursor, potentially in its N-oxide form, at the C2 position.

| Precursor | Reagent | Product | Yield | Reference |

| 3-bromo-4-nitropyridine | TBAF | 3-bromo-4-fluoropyridine | 71.1 ± 3.6% | nih.gov |

| 3-bromo-4-nitropyridine N-oxide | TBAF | 3-fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

Isotopic Fluorine-18 (B77423) Radiolabeling Approaches

The methodologies developed for non-radioactive fluorination are often adaptable for the introduction of the positron-emitting isotope fluorine-18 (¹⁸F) for applications in positron emission tomography (PET). nih.gov The synthesis of ¹⁸F-labeled pyridines is of significant interest for the development of novel radiotracers.

The direct radiofluorination of pyridine N-oxides has been successfully applied for the synthesis of meta-substituted [¹⁸F]fluoropyridines. nih.govrsc.org Specifically, [¹⁸F]3-fluoro-4-nitropyridine N-oxide has been produced from 3-bromo-4-nitropyridine N-oxide using [¹⁸F]TBAF. nih.gov This reaction serves as a crucial step in the synthesis of more complex radiotracers, such as [¹⁸F]3-fluoro-4-aminopyridine, which is obtained after reduction of the nitro group and deoxygenation of the N-oxide. nih.gov The development of such ¹⁸F-labeling methods for precursors like 3-fluoro-4-nitropyridine N-oxide opens avenues for the potential synthesis of [¹⁸F]this compound, should a suitable bromination step be established.

| Precursor | Radiolabeling Agent | Product | Radiochemical Yield (decay-corrected) | Reference |

| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4 ± 1.8% | nih.gov |

Regiochemical Control and Yield Optimization in this compound Synthesis

As highlighted, achieving the desired regiochemistry is a critical challenge in the synthesis of this compound. The choice of substrate and reaction conditions is paramount in directing the fluorine and bromine substituents to their target positions.

The use of a pyridine N-oxide is the most effective strategy reported to date for directing fluorine to the C3 position of a 4-nitropyridine system. The presence of the N-oxide group significantly favors meta-fluorination over para-substitution. nih.gov In the fluorination of 3-bromo-4-nitropyridine N-oxide, less than 2% of the para-fluorinated product was detected, underscoring the high regioselectivity imparted by the N-oxide. nih.gov

Yield optimization for the fluorination step can be influenced by factors such as the choice of fluoride salt, solvent, and reaction temperature. For the synthesis of 3-fluoro-4-nitropyridine N-oxide, reactions are typically conducted at room temperature using TBAF in a polar aprotic solvent like DMSO. nih.gov

The subsequent introduction of bromine at the C2 position would require careful consideration of the directing effects of the existing substituents (fluoro and nitro groups). The electron-withdrawing nature of both the fluoro and nitro groups would deactivate the ring towards electrophilic bromination. Therefore, a nucleophilic substitution approach on a suitably pre-functionalized precursor might be a more viable strategy.

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Fluoro 4 Nitropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like nitro, is susceptible to nucleophilic aromatic substitution (SNAr). In 2-bromo-3-fluoro-4-nitropyridine, the presence of three distinct substituents—bromo, fluoro, and nitro groups—offers multiple sites for nucleophilic attack. The regioselectivity of these reactions is dictated by the nature of the nucleophile, the leaving group ability, and the electronic activation provided by the nitro group.

Displacement of the Bromine Atom

The bromine atom at the 2-position is a potential leaving group in nucleophilic substitution reactions. Its reactivity is influenced by the strong electron-withdrawing effect of the adjacent nitro group at the 4-position, which stabilizes the Meisenheimer intermediate formed during the reaction.

Displacement of the Fluorine Atom

The fluorine atom at the 3-position can also be displaced by nucleophiles. While fluorine is generally a poorer leaving group than bromine in SNAr reactions, its displacement can be facilitated by the electronic environment of the pyridine ring. Research on related compounds, such as 3-fluoro-2-nitropyridine, has shown that the fluorine atom can be substituted by various nitrogen-containing nucleophiles. researchgate.net

Reactivity of the Nitro Group Towards Nucleophiles

The nitro group at the 4-position is a powerful activating group for nucleophilic substitution at other positions on the pyridine ring. However, under certain conditions, the nitro group itself can be displaced by a nucleophile. nih.gov This typically occurs when there are no other good leaving groups on the ring or when strong nucleophiles are used. In some instances, a phenomenon known as nitro-group migration has been observed in reactions of nitropyridines with amines. clockss.org

Reactions with Specific Nucleophilic Species (e.g., azides, thiolates, amines, fluoride (B91410) ions)

The reaction of this compound with various nucleophiles leads to a range of substituted pyridine derivatives.

Azides: Azide ions are effective nucleophiles in SN2 and nucleophilic acyl substitution reactions. masterorganicchemistry.com They can displace halides to form organic azides, which can then be reduced to primary amines. masterorganicchemistry.com This two-step process offers a valuable route for introducing an amino group. masterorganicchemistry.com

Thiolates: Sulfur nucleophiles, such as thiolates, readily react with nitropyridines. nih.gov Studies on related 2-R-3-nitropyridines have shown that the nitro group can be selectively substituted by thiols. nih.gov

Amines: Amines are common nucleophiles used in reactions with halonitropyridines. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield not only the expected substitution products but also unexpected nitro-group migration products. clockss.org The outcome of these reactions can be highly dependent on the solvent and base used. researchgate.netclockss.org The reaction of a primary alkyl bromide with an excess of ammonia (B1221849) can yield a primary amine. msu.edu However, controlling the degree of alkylation can be difficult, and the reaction can proceed to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. lumenlearning.com

Fluoride Ions: Nucleophilic fluorination using fluoride ions is a key method for introducing fluorine into organic molecules. researchgate.netnii.ac.jp In the case of 3-bromo-4-nitropyridine, treatment with tetrabutylammonium (B224687) fluoride (TBAF) resulted in the preferential substitution of the nitro group to yield 3-bromo-4-fluoropyridine. nih.govossila.com This demonstrates a clear preference for substitution at the 4-position over the 3-position. nih.gov

Reduction Reactions

The nitro group of this compound is a key functional group that can undergo reduction to an amino group, providing a pathway to valuable amino-substituted pyridines.

Selective Reduction of the Nitro Group to an Amino Functionality

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. jsynthchem.com A variety of reducing agents and methods are available for this purpose, offering different levels of chemoselectivity and functional group tolerance. wikipedia.orgsci-hub.storganic-chemistry.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is a widely used industrial process. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). youtube.com

Sodium Borohydride (B1222165) in the presence of a catalyst: Sodium borohydride on its own is generally not strong enough to reduce nitro groups, but its reducing power can be enhanced by the addition of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The choice of reducing agent is crucial to avoid the reduction of other sensitive functional groups present in the molecule, such as the bromo and fluoro substituents. For instance, catalytic hydrogenation with a sulfided platinum catalyst has been shown to achieve chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st

The resulting 2-bromo-3-fluoro-4-aminopyridine is a valuable intermediate for the synthesis of more complex molecules. For example, the amino group can be further functionalized through various reactions.

Catalytic Hydrogenation Methodologies

The selective reduction of the nitro group in halogenated nitroaromatic compounds is a critical transformation in synthetic chemistry, as the resulting amino group is a key precursor for a wide array of further functionalizations. However, this reaction presents a significant chemoselectivity challenge: preventing the simultaneous reductive cleavage of the carbon-halogen bonds (hydrodehalogenation). In the case of this compound, the goal is to reduce the 4-nitro group to a 4-amino group while preserving the C2-bromo and C3-fluoro substituents.

Standard catalytic hydrogenation using palladium on carbon (Pd/C) is often too reactive and can lead to significant dehalogenation, particularly of the weaker C-Br bond. commonorganicchemistry.com To achieve the desired selectivity, specialized catalyst systems and controlled reaction conditions are necessary.

Methodologies for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides have been developed. nih.gov One effective approach involves the use of sulfided platinum catalysts (e.g., Pt/C with a sulfur source). These "poisoned" catalysts exhibit reduced activity towards C-X bond cleavage while retaining high activity for nitro group reduction. nih.gov Optimized conditions typically involve low temperatures, low hydrogen pressures, and minimal catalyst loading (<0.1 mol% Pt) to afford the desired heteroaromatic amines with minimal hydrodehalogenation byproducts. nih.gov

Another common strategy to avoid dehalogenation, especially for aryl bromides and chlorides, is the use of Raney Nickel as the hydrogenation catalyst. commonorganicchemistry.com Other reagents like iron powder or tin(II) chloride in acidic media also provide mild conditions for nitro group reduction and are compatible with many reducible functional groups. commonorganicchemistry.com

The hydrogenation of fluorinated pyridines presents its own unique challenges, as hydrodefluorination can be a competing side reaction. nih.gov Studies on fluoropyridine hydrogenation have sometimes resulted in catalyst poisoning or uncontrolled loss of fluorine. nih.gov Therefore, the successful catalytic hydrogenation of this compound to 4-amino-2-bromo-3-fluoropyridine requires careful selection of a catalyst, such as sulfided Pt or Raney Ni, and fine-tuning of reaction conditions to balance the complete reduction of the nitro group against the preservation of two different carbon-halogen bonds.

Cross-Coupling Reactions

The bromine atom at the C2 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the nitro and fluoro groups, activates the C-Br bond towards oxidative addition to a Pd(0) center, which is the initial and often rate-determining step in these catalytic cycles. libretexts.org

The Sonogashira, Heck, and Suzuki-Miyaura reactions are powerful tools for forming new carbon-carbon bonds at the C2 position. wikipedia.orgwikipedia.orgwikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes. Research on structurally similar substrates, such as 6-bromo-3-fluoro-2-cyanopyridine, demonstrates that these couplings can be performed with a wide range of terminal alkynes. soton.ac.uk The reaction conditions are generally mild and tolerate various functional groups. soton.ac.uk

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org While numerous catalyst systems exist, the choice of ligand and base is crucial for achieving high yields, particularly with electron-deficient heteroaryl halides. nih.gov

Suzuki-Miyaura Coupling: This versatile reaction forms a biaryl linkage by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.org It requires a palladium catalyst and a base. The Suzuki-Miyaura reaction is known for its high functional group tolerance and is widely used in the synthesis of complex molecules. libretexts.orgnih.gov The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of challenging substrates, including electron-deficient 2-bromopyridines. nih.govresearchgate.net

The table below outlines representative conditions for the Sonogashira coupling of a closely related bromo-fluoro-pyridine substrate, which can serve as a starting point for developing protocols for this compound. soton.ac.uk

| Parameter | Condition |

|---|---|

| Aryl Halide | 6-Bromo-3-fluoro-2-cyanopyridine |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

Beyond carbon-carbon bond formation, the bromine atom at C2 is a key handle for introducing other functionalities, most notably through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the para-nitro group and the ortho-fluoro group, combined with the ring nitrogen, makes the C2 position highly electrophilic and susceptible to attack by nucleophiles.

In SNAr reactions, a nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the bromide ion restores the aromaticity of the ring. Studies on the closely related 3-bromo-4-nitropyridine have shown that it readily reacts with amines to yield the corresponding amino-substituted products. clockss.orgresearchgate.net In some cases, unexpected rearrangements like nitro-group migration have been observed, highlighting the complex reactivity of these systems. clockss.org

The relative leaving group ability in activated aromatic systems generally follows the order F > NO₂ > Cl ≈ Br > I. nih.gov However, for pyridinium (B92312) ions, the halogens (F, Cl, Br, I) show similar reactivity. nih.gov Given the activation provided by the nitro group, the C-Br bond in this compound serves as an effective site for substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse range of 2-substituted pyridine derivatives.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. However, the reactivity of pyridine and its derivatives towards electrophiles is markedly different from that of benzene.

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. vaia.comyoutube.com This deactivation is analogous to that seen in nitrobenzene. youtube.com Furthermore, EAS reactions typically require strongly acidic conditions, which leads to the protonation of the pyridine nitrogen. The resulting pyridinium ion is even more strongly deactivated. rsc.org

Computational studies have confirmed that the protonated species is highly resistant to electrophilic attack. rsc.orgresearchgate.net For any reaction to occur, it must proceed on the tiny fraction of unprotonated pyridine present at equilibrium. When substitution does occur, it is directed primarily to the C3 (meta) position, as attack at the C2 or C4 positions would place a destabilizing positive charge on the adjacent, already electron-deficient nitrogen atom in the carbocation intermediate. vaia.com

In this compound, the ring is already substituted with three powerful electron-withdrawing groups (fluoro, nitro, and the bromo group, which deactivates inductively). This makes the pyridine nucleus exceptionally electron-poor and therefore extremely unreactive towards electrophiles. Standard EAS reactions are not expected to proceed under normal conditions.

Given the severe deactivation of the ring, further nitration or sulfonation of this compound via a classical EAS mechanism is considered highly improbable. The standard conditions for these reactions (e.g., HNO₃/H₂SO₄ for nitration and fuming sulfuric acid for sulfonation) are strongly acidic and would ensure the complete formation of the unreactive pyridinium ion. masterorganicchemistry.com

Other Transformative Chemical Processes

The chemical behavior of this compound is characterized by the reactivity of its substituents on the pyridine core. The presence of a bromo, fluoro, and nitro group offers several pathways for chemical transformations, primarily through nucleophilic aromatic substitution and reduction of the nitro group. These reactions allow for the synthesis of a variety of pyridine derivatives.

One of the key transformations is the reduction of the 4-nitro group to an amino group. This conversion is a common and crucial step in the synthesis of many biologically active molecules. For analogous nitropyridine compounds, this reduction can be effectively carried out using catalytic hydrogenation. For instance, the reduction of similar nitropyridine compounds is often achieved with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst or with Raney's nickel under hydrogen pressure nih.govgoogle.com. This transformation yields 2-bromo-3-fluoropyridin-4-amine, a versatile intermediate for further functionalization.

Another significant transformative process for this class of compounds is nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the halide substituents towards displacement by nucleophiles. In related halo-nitropyridine systems, various nucleophiles such as amines, alkoxides, and fluoride ions have been shown to displace a halide or even the nitro group itself nih.govclockss.orgresearchgate.net. In the case of this compound, a nucleophile could potentially attack the carbon bearing the bromo, fluoro, or nitro group. The regioselectivity of such reactions would be influenced by the specific nucleophile and reaction conditions. For example, in the closely related 3-bromo-4-nitropyridine, reactions with amines can lead to either direct substitution of the bromine atom or an unexpected migration of the nitro group clockss.org.

Furthermore, the bromine atom at the 2-position provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of bromopyridines in general is well-established. Standard conditions for reactions like the Suzuki-Miyaura coupling (using boronic acids) or the Heck reaction (using alkenes) would likely be applicable, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position youtube.comresearchgate.netmasterorganicchemistry.com.

The following tables summarize the potential transformative chemical processes for this compound based on established reactivity of analogous compounds.

Table 1: Reduction of the Nitro Group

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | H₂, Pd/C, solvent (e.g., MeOH) | 2-Bromo-3-fluoropyridin-4-amine | nih.gov |

| 2-Bromo-4-methyl-3-nitropyridine | Raney's Nickel, H₂ (40 psi), organic solvent | 2-Bromo-4-methyl-3-aminopyridine | google.com |

Table 2: Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Potential Product(s) | Reference |

| This compound | Amine (R-NH₂) | 2-(Alkylamino)-3-fluoro-4-nitropyridine or 3-Fluoro-4-nitro-2-aminopyridine | clockss.orgresearchgate.net |

| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF), DMSO | 3-Fluoro-4-nitropyridine (B80604) N-oxide | nih.gov |

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, ligand, base | 2-Aryl-3-fluoro-4-nitropyridine | researchgate.net |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, ligand, base | 2-(Alkenyl)-3-fluoro-4-nitropyridine | masterorganicchemistry.com |

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Fluoro 4 Nitropyridine

Mechanistic Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halo- and nitro-substituted aromatic and heteroaromatic compounds. The reaction typically proceeds through a two-step addition-elimination mechanism. In the case of 2-bromo-3-fluoro-4-nitropyridine, the pyridine (B92270) ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group at the C4 position. This activation facilitates the initial attack by a nucleophile.

The generally accepted mechanism involves the attack of a nucleophile on one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the first, typically rate-determining, step. The subsequent step involves the expulsion of the leaving group (either bromide or fluoride), which restores the aromaticity of the pyridine ring.

While direct mechanistic studies on this compound are not extensively documented in the literature, valuable insights can be drawn from studies on closely related compounds, such as 3-bromo-4-nitropyridine (B1272033). In the reaction of 3-bromo-4-nitropyridine with amines, the formation of an anionic intermediate is a key step that dictates the reaction pathway. clockss.org The reaction is often base-catalyzed, with the base assisting in the deprotonation of the amine nucleophile or the intermediate complex. clockss.org

Understanding Factors Governing Regioselectivity in Substitution Reactions

A key question in the reactions of this compound is the regioselectivity of nucleophilic attack: does the nucleophile replace the bromine at C2 or the fluorine at C3? Several factors influence this outcome, including the nature of the leaving group, the attacking nucleophile, and the reaction conditions.

Generally, in SNAr reactions, the rate of substitution is influenced by the ability of the leaving group to depart. While bromide is typically a better leaving group than fluoride (B91410) in SN1 and SN2 reactions, the opposite is often true in SNAr reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The bond-breaking step is usually not the rate-determining step in SNAr.

However, the position of the substituents on the pyridine ring also plays a critical role. The nitro group at C4 strongly activates the C2 and C6 positions for nucleophilic attack through resonance stabilization of the Meisenheimer complex. The C3 position is less activated. Therefore, substitution is more likely to occur at the C2 position, displacing the bromine atom.

Studies on related dihalopyridines can provide further understanding. For instance, in many polyhalogenated heterocycles, the site of palladium-catalyzed cross-coupling reactions often aligns with the regioselectivities observed in traditional SNAr reactions, where the interaction between the LUMO of the heterocycle and the HOMO of the catalyst is a determining factor. baranlab.org

Mechanistic Studies on Nitro Group Migration Phenomena

An intriguing aspect of the reactivity of nitropyridines is the potential for the nitro group to migrate to a different position on the ring during a reaction. This phenomenon has been observed in the reaction of 3-bromo-4-nitropyridine with amines, where, in addition to the expected substitution products, a product resulting from the migration of the nitro group from the C4 to the C3 position was isolated. clockss.org

The proposed mechanism for this nitro group migration involves the initial formation of an anionic intermediate. This intermediate can then undergo an intramolecular rearrangement where the nitro group shifts to an adjacent carbon atom. This process is thought to proceed through a transient, high-energy state. clockss.org

A systematic study on 3-bromo-4-nitropyridine revealed that the extent of nitro group migration is significantly influenced by the reaction conditions, particularly the solvent and the base used. The following table summarizes the effect of different solvents and bases on the product distribution in the reaction of 3-bromo-4-nitropyridine with an amine, highlighting the conditions that favor nitro group migration.

Table 1: Effect of Solvents and Bases on Nitro Group Migration in the Reaction of 3-Bromo-4-nitropyridine with an Amine clockss.org

| Solvent | Base | Temperature (°C) | Expected Substitution Product Yield (%) | Nitro-Migration Product Yield (%) |

| THF | TEA | 70 | 83 | - |

| DMSO | TEA | 90 | 14 | 5 |

| DMF | TEA | 90 | - | - |

Data adapted from a study on 3-bromo-4-nitropyridine, a positional isomer of the title compound. clockss.org

These findings suggest that polar aprotic solvents like DMSO may facilitate the formation and rearrangement of the anionic intermediate leading to nitro group migration. While these results are for a different isomer, they provide a strong indication that similar phenomena could be at play in the reactions of this compound, warranting further investigation.

Detailed Reaction Mechanisms of Catalytic Transformations

The halogen substituents on this compound make it an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki coupling reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. For this compound, the C-Br bond at the C2 position is expected to be significantly more reactive than the C-F bond at the C3 position in the oxidative addition step to the palladium(0) catalyst. The general order of reactivity for halogens in this step is I > Br > Cl > F. Therefore, selective coupling at the C2 position can be anticipated. The catalytic cycle involves the oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an organohalide. Similar to the Suzuki coupling, the C-Br bond of this compound would be the preferred site of reaction. The catalytic cycle is similar, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of this transformation.

The following table lists some of the key compounds mentioned in this article.

Advanced Spectroscopic Characterization and Elucidation of 2 Bromo 3 Fluoro 4 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing information about the chemical environment of specific nuclei. For a molecule with the complexity of 2-Bromo-3-fluoro-4-nitropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR for Structural Determination

The ¹H NMR spectrum of this compound is expected to show two aromatic protons. The chemical shifts of these protons are influenced by the electronegativity and spatial arrangement of the bromo, fluoro, and nitro substituents on the pyridine (B92270) ring. Based on established substituent effects in pyridine systems, the proton at the C5 position (H-5) would likely appear downfield from the proton at the C6 position (H-6) due to the deshielding effects of the adjacent nitro group and the fluorine atom.

The predicted ¹H NMR data is presented in the table below. The coupling between the two protons (³JHH) would result in a doublet for each signal, and additional smaller couplings to the fluorine atom (JHF) would further split these signals into doublets of doublets.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 8.1 - 8.4 | dd | ³J(H5-H6) ≈ 5-6, ⁴J(H5-F3) ≈ 2-3 |

| H-6 | 8.7 - 9.0 | dd | ³J(H6-H5) ≈ 5-6, ⁵J(H6-F3) ≈ 1-2 |

These are predicted values based on data from analogous compounds.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atoms bearing the electronegative nitro (C4), bromo (C2), and fluoro (C3) groups will exhibit characteristic shifts. The C-F coupling (¹JCF) for C3 will be a prominent feature, typically a large doublet.

A table of predicted ¹³C NMR chemical shifts is provided below. These predictions are based on the known effects of bromo, fluoro, and nitro groups on the ¹³C chemical shifts of pyridine rings. tandfonline.commdpi.com

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | 140 - 145 | d | ²J(C2-F3) ≈ 15-25 |

| C3 | 155 - 160 | d | ¹J(C3-F3) ≈ 240-260 |

| C4 | 148 - 153 | d | ²J(C4-F3) ≈ 10-20 |

| C5 | 120 - 125 | d | ³J(C5-F3) ≈ 3-5 |

| C6 | 150 - 155 | d | ⁴J(C6-F3) ≈ 1-3 |

These are predicted values based on data from analogous compounds. tandfonline.commdpi.com

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the electronic environment created by the adjacent bromo and nitro groups. The signal will be split into a doublet of doublets due to coupling with the vicinal H-5 proton and the more distant H-6 proton. The typical chemical shift range for a fluorine atom on a pyridine ring can vary significantly depending on the other substituents. fluorine1.runih.gov

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -120 to -140 | dd | ⁴J(F3-H5) ≈ 2-3, ⁵J(F3-H6) ≈ 1-2 |

These are predicted values based on data from analogous compounds. fluorine1.runih.gov

Application of Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed. ipb.ptresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show a cross-peak between H-5 and H-6, confirming their scalar coupling and thus their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. oup.comresearchgate.netrsc.org For this compound (C₅H₂BrFN₂O₂), the expected exact mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would result in two major molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

| Ion | Calculated Exact Mass |

| [C₅H₂⁷⁹BrFN₂O₂]⁺ | 219.9287 |

| [C₅H₂⁸¹BrFN₂O₂]⁺ | 221.9267 |

The observation of this isotopic pattern at the calculated high-resolution masses would provide strong evidence for the elemental composition of this compound.

Isotopic Pattern Analysis for Halogen Signatures

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a halogen-containing molecule is its distinctive isotopic pattern, which arises from the natural abundance of halogen isotopes.

For this compound (C₅H₂BrFN₂O₂), the presence of bromine is readily identified by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundances (approximately 50.7% and 49.3%, respectively). researchgate.net This results in a characteristic pair of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having nearly equal intensities (a 1:1 ratio). researchgate.netnih.gov

In a hypothetical mass spectrum of this compound, the molecular ion region would exhibit a prominent doublet for the [M]⁺ and [M+2]⁺ ions, confirming the presence of a single bromine atom. The relative intensities of these peaks would be approximately equal.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (relative to ⁷⁹Br) | Relative Abundance (%) |

| [M]⁺ | 220 | 100 |

| [M+1]⁺ | 221 | 5.5 |

| [M+2]⁺ | 222 | 97.8 |

| [M+3]⁺ | 223 | 5.4 |

Note: This is a predicted distribution based on the natural abundances of the constituent isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Assignment of Fundamental Vibrational Modes

Table 2: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C-N stretching (ring) | 1600 - 1400 |

| C=C stretching (ring) | 1600 - 1450 |

| NO₂ asymmetric stretching | 1570 - 1500 |

| NO₂ symmetric stretching | 1370 - 1300 |

| C-F stretching | 1250 - 1020 |

| C-Br stretching | 700 - 500 |

Note: These are approximate ranges and the exact frequencies can be influenced by the electronic effects of the substituents and their positions on the pyridine ring.

Characterization of Functional Group Signatures

The IR and Raman spectra of this compound would be dominated by the characteristic absorptions of its functional groups.

Nitro Group (NO₂): The nitro group is expected to show two strong absorption bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears at a higher frequency (around 1570-1500 cm⁻¹) than the symmetric stretch (around 1370-1300 cm⁻¹). chempap.org

Carbon-Halogen Bonds: The C-F stretching vibration is typically observed in the 1250-1020 cm⁻¹ region of the IR spectrum. The C-Br stretching vibration appears at a lower frequency, generally in the range of 700-500 cm⁻¹.

Pyridine Ring: The vibrations of the pyridine ring itself will give rise to a series of bands in the fingerprint region of the spectrum (below 1600 cm⁻¹), which are characteristic of the substitution pattern.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the presence of the nitro group and the aromatic pyridine ring are expected to give rise to characteristic electronic transitions. Nitroaromatic compounds typically exhibit strong π → π* transitions, and often a weaker, longer-wavelength n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group. cdnsciencepub.com

The exact position of the absorption maxima (λmax) will be influenced by the interplay of the electron-withdrawing nitro group and the halogen substituents on the pyridine ring. These substituents can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. However, many nitroaromatic compounds exhibit low fluorescence quantum yields due to efficient non-radiative decay processes.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | > 350 |

Note: These are general ranges and the actual λmax values would need to be determined experimentally.

Computational and Theoretical Studies of 2 Bromo 3 Fluoro 4 Nitropyridine

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal tool for investigating the reactivity of complex organic molecules like 2-Bromo-3-fluoro-4-nitropyridine. By calculating the electron density, DFT methods can provide a detailed picture of how the molecule is likely to interact with other chemical species, offering predictions that guide experimental work.

Electron density mapping reveals the distribution of electrons within the this compound molecule. Regions of high electron density are indicative of nucleophilic character, where the molecule is prone to attack electrophiles. Conversely, areas with low electron density signify electrophilic sites, which are susceptible to nucleophilic attack.

To quantify these reactive tendencies, Fukui indices are often calculated. These indices are derived from the change in electron density as an electron is notionally added to or removed from the molecule. For this compound, the carbon atoms of the pyridine (B92270) ring, particularly those influenced by the electron-withdrawing nitro and halogen groups, are key sites of interest. The calculated Fukui functions help in pinpointing the most probable locations for both electrophilic and nucleophilic substitution reactions.

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry and energy of these fleeting structures for reactions involving this compound.

By simulating the entire reaction pathway, from reactants to products through the transition state, chemists can gain a dynamic understanding of the reaction. This includes calculating the activation energy, which is a critical factor in determining the reaction rate. For instance, in nucleophilic aromatic substitution reactions, DFT can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of a leaving group, providing a step-by-step energetic profile of the process.

The pyridine ring in this compound presents multiple potential sites for substitution. Predictive modeling using DFT can forecast the regioselectivity of these reactions—that is, which position is most likely to react. By comparing the activation energies for nucleophilic attack at the different electrophilic centers on the ring, a clear preference for one site over another can often be established. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, creates a highly activated system where computational models can reliably predict the outcome of substitution reactions.

Molecular Geometry Optimization and Conformational Analysis

Before any detailed reactivity analysis can be performed, an accurate representation of the molecule's three-dimensional structure is essential. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in the this compound molecule. This optimized geometry corresponds to the most stable conformation of the molecule.

For a relatively rigid molecule like this compound, the conformational landscape is not expected to be complex. However, the orientation of the nitro group relative to the plane of the pyridine ring is a key parameter that is precisely determined through these optimization calculations. The resulting bond lengths, bond angles, and dihedral angles from these computations provide a solid foundation for all subsequent theoretical analyses.

Electronic Structure Characterization

The electronic structure of a molecule governs its chemical and physical properties. Computational methods provide a deep dive into the arrangement and energies of electrons in molecular orbitals, offering a detailed characterization of this compound's electronic nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, and the precise value of the gap, determined computationally, is a key descriptor of its electrophilic character.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, an NBO analysis would quantify the electron density on each atom and describe the orbital-level interactions that contribute to the molecule's stability and electronic structure.

The analysis would involve calculating the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Key interactions expected in this molecule would include:

π-π Interactions:* Delocalization of π-electrons within the aromatic pyridine ring.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges, revealing the electron-withdrawing effects of the nitro, fluoro, and bromo substituents on the pyridine ring. The nitrogen of the nitro group and the carbon atoms attached to the electronegative substituents would likely exhibit significant positive charges.

A hypothetical table of stabilization energies from an NBO analysis might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) F | π* (C3-C4) | High | Lone Pair to Antibonding Pi |

| LP (1) O (Nitro) | π* (N-C4) | High | Lone Pair to Antibonding Pi |

| π (C5-C6) | π* (N1-C2) | Moderate | Pi-system Delocalization |

| LP (1) Br | σ* (C2-N1) | Low | Lone Pair to Antibonding Sigma |

Note: This table is illustrative and represents the type of data an NBO calculation would yield.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a compound, particularly for electrophilic and nucleophilic attacks.

For this compound, the MEP map would highlight:

Electrophilic Regions: Areas with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and potentially the fluorine atom due to their high electronegativity and lone pairs.

Nucleophilic Regions: Areas with positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. The most positive regions would likely be found around the hydrogen atoms (if any were present) and, significantly, on the pyridine ring carbons, particularly C2, C4, and C6, due to the strong electron-withdrawing influence of the nitro, fluoro, and bromo groups. The area around the bromine atom might exhibit a "sigma-hole," a region of positive potential on the outermost portion of the halogen, making it susceptible to nucleophilic interaction.

The MEP map would visually confirm the push-pull nature of the electronic effects of the substituents on the aromatic ring, guiding predictions about its chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, primarily based on Density Functional Theory (DFT), can accurately predict various spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound and referencing them against a standard (like Tetramethylsilane, TMS), one can obtain predicted NMR spectra. These predictions are highly valuable for confirming the molecular structure and assigning experimental signals.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, generating a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the N-O stretching vibrations of the nitro group, C-F and C-Br stretching, and the various C-C and C-N stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The results would provide the maximum absorption wavelengths (λmax) and oscillator strengths, explaining the color and electronic properties of the compound.

A summary of predicted spectroscopic data would be presented as follows:

| Spectroscopic Technique | Predicted Parameter | Expected Value Range/Region |

| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm |

| ¹⁹F NMR | Chemical Shift (δ) | Varies based on reference |

| IR | NO₂ Symmetric Stretch | ~1350-1390 cm⁻¹ |

| IR | NO₂ Asymmetric Stretch | ~1530-1570 cm⁻¹ |

| IR | C-F Stretch | ~1100-1250 cm⁻¹ |

| UV-Vis | λmax | ~250-350 nm (π → π* transitions) |

Note: The values in this table are typical estimates for similar structures and would require specific calculation for confirmation.

Advanced Quantum Chemical Calculations (e.g., QM/MM Methods)

While high-level quantum chemical calculations are computationally expensive, they provide very accurate results. For a molecule like this compound, advanced methods could be employed to study specific phenomena:

QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid method would be ideal for studying the behavior of the molecule in a solvent or within a biological system (like a protein active site). The molecule itself (the QM region) would be treated with a high level of quantum theory, while the surrounding environment (the MM region) would be treated with classical molecular mechanics. This approach allows for the study of environmental effects on the molecule's geometry, reactivity, and spectroscopic properties in a computationally feasible manner.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems, like substituted pyridines, are often investigated for their Non-Linear Optical (NLO) properties. These materials can alter the properties of light and have applications in telecommunications and optoelectronics.

Theoretical calculations would focus on determining key NLO parameters:

Polarizability (α): A measure of how easily the electron cloud is distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A non-zero β value is essential for applications like frequency doubling. The strong donor (lone pairs on halogens/oxygens) and acceptor (nitro group) system on the pyridine ring suggests that this compound could possess a significant β value.

Second-Order Hyperpolarizability (γ): Relates to third-order NLO effects.

Calculations would involve applying a theoretical electric field to the molecule and computing the resulting change in its dipole moment to derive the values of α, β, and γ. The HOMO-LUMO energy gap is also a critical indicator; a smaller gap often correlates with larger hyperpolarizability values.

Derivatives and Analogues: Structure Reactivity Relationships and Synthetic Utility

Comparative Studies of Positional Isomers and Structurally Related Halogenated Nitropyridines

The reactivity of a substituted pyridine (B92270) is highly dependent on the location of its functional groups. In the case of halogenated nitropyridines, positional isomers exhibit distinct chemical behaviors. For instance, studies on 3-bromo-4-nitropyridine (B1272033) have shown that it can undergo unexpected nitro-group migration upon reaction with amines in polar aprotic solvents. clockss.org This highlights the subtle electronic interplay that governs reaction pathways.

The ability to differentiate between positional isomers is critical, and analytical techniques are often developed for this purpose, underscoring the distinct properties of each isomer. researchgate.net

Table 1: Comparative Reactivity of Halogenated Nitropyridine Isomers

| Compound | Substituent Positions | Observed Reactivity/Properties |

| 2-Bromo-3-fluoro-4-nitropyridine | 2-Br, 3-F, 4-NO₂ | Highly activated for nucleophilic substitution, particularly at the 2-position. |

| 3-Bromo-4-nitropyridine | 3-Br, 4-NO₂ | Can undergo nitro-group migration in reactions with amines. clockss.org |

| 2-Bromo-5-nitropyridine (B18158) | 2-Br, 5-NO₂ | A versatile building block for nucleophilic substitution reactions. nbinno.com |

| 2-Bromo-3-nitropyridine | 2-Br, 3-NO₂ | Used in the synthesis of various heterocyclic structures like pyrrolo[3,2-b]pyridines. sigmaaldrich.com |

| 3-Nitro-5-bromopyridine | 3-NO₂, 5-Br | The nitro group can be displaced by nucleophiles, demonstrating its role as a leaving group. nih.gov |

This table is generated based on data from the provided text and is for illustrative purposes.

Influence of Halogen and Nitro Group Positions on Reactivity Profiles

The specific placement of the bromo, fluoro, and nitro groups in this compound profoundly influences its reactivity. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. uoanbar.edu.iq This effect is greatly amplified by the strong electron-withdrawing nature of the nitro group (NO₂) at the 4-position and the inductive effects of the halogens at the 2- and 3-positions.

This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 4-position is particularly effective at stabilizing the negative charge of the Meisenheimer complex—the key intermediate in SNAr reactions—especially when the attack occurs at the 2- or 6-positions. With a bromine atom at the 2-position, this site becomes the primary target for displacement by a wide range of nucleophiles. The fluorine atom at the 3-position further enhances the electrophilicity of the ring. In contrast, electrophilic substitution on such a heavily deactivated ring is extremely difficult and requires harsh conditions. uoanbar.edu.iqquora.com

Studies on related systems, such as 2-methyl-3,5-dinitropyridine, confirm that a nitro group at the 4- or 5-position strongly activates the molecule for certain reactions, more so than an N-oxide group in some contexts. nih.gov The reactivity is a direct consequence of how the substituents' positions affect the electronic landscape of the pyridine ring. nih.gov

Elucidating Electronic and Steric Effects of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring is governed by a combination of electronic and steric effects imparted by its substituents. nih.gov

Electronic Effects:

Nitro Group (4-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). Its position at C-4 allows it to effectively delocalize the negative charge of reaction intermediates formed during nucleophilic attack at the C-2 position, significantly lowering the activation energy for substitution at that site. uoanbar.edu.iqquora.com

Halogens (2-Br and 3-F): Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), further depleting the pyridine ring of electron density. While halogens have a +M (resonance) effect, their -I effect is dominant in this context. The fluorine at C-3 provides additional inductive withdrawal, increasing the electrophilicity of the adjacent C-2 and C-4 positions.

Steric Effects: The fluorine atom at the 3-position is relatively small and exerts minimal steric hindrance to an incoming nucleophile at the C-2 position. The bromine atom at C-2 is larger, but as it is the leaving group in many reactions, its size is less of a factor for the initial approach of the nucleophile. These steric considerations, combined with the dominant electronic effects, make the C-2 position the most favorable site for nucleophilic substitution.

Table 2: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| **Nitro (NO₂) ** | 4 | Strong -I, Strong -M | Strongly activates the ring for nucleophilic substitution, especially at C-2 and C-6. Stabilizes reaction intermediates. |

| Bromo (Br) | 2 | Strong -I, Weak +M | Inductively deactivates the ring. Acts as an excellent leaving group in SNAr reactions. |

| Fluoro (F) | 3 | Strong -I, Weak +M | Inductively deactivates the ring, enhancing the electrophilicity of adjacent carbons. |

This table is generated based on data from the provided text and is for illustrative purposes.

This compound as a Versatile Building Block for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of countless pharmaceuticals, agrochemicals, and materials. ossila.commerckmillipore.commsesupplies.com Highly functionalized intermediates like this compound are therefore invaluable in organic synthesis. bldpharm.com Its well-defined reactivity allows for the controlled introduction of new functional groups, paving the way for the construction of more complex molecular architectures.

By displacing the bromine atom at the C-2 position, a variety of substituents can be introduced. For example, reactions with amines, thiols, or alcohols can lead to the corresponding 2-substituted-3-fluoro-4-nitropyridines. These products can then undergo further transformations, such as reduction of the nitro group to an amine, which can then be used in cyclization reactions to form fused heterocyclic systems. The use of similar building blocks like 2-bromo-4-fluoropyridine (B1291336) in Sonogashira or Stille couplings to create complex ligands demonstrates the synthetic potential of such halogenated pyridines. ossila.com Likewise, 2-bromo-5-nitropyridine is a recognized precursor for a wide array of functionalized pyridines. nbinno.com

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Resulting Intermediate | Potential Complex System |

| Nucleophilic substitution with an amine (R-NH₂) | 2-Amino-3-fluoro-4-nitropyridine | Fused pyrazinopyridines (after NO₂ reduction and cyclization) |

| Nucleophilic substitution with a thiol (R-SH) | 2-Thio-3-fluoro-4-nitropyridine | Thiazolopyridines |

| Suzuki or Stille Coupling | 2-Aryl-3-fluoro-4-nitropyridine | Bi-aryl heterocyclic ligands |

This table is generated based on data from the provided text and is for illustrative purposes.

Pyridine N-Oxide Derivatives as Advanced Synthetic Intermediates

The conversion of a pyridine to its corresponding N-oxide is a powerful synthetic strategy to modulate its reactivity. Pyridine N-oxides, such as the derivative of this compound, serve as advanced synthetic intermediates. The N-oxide group alters the electronic properties of the pyridine ring significantly.

The oxygen atom can donate electron density back into the ring via resonance, particularly to the 2- and 4-positions. quora.com This can, somewhat counterintuitively, facilitate certain electrophilic substitutions that are otherwise impossible on the highly deactivated parent pyridine. More commonly, the N-oxide functionality provides new reaction pathways. For instance, it can activate adjacent positions (like a methyl group) for condensation reactions that would not proceed otherwise. nih.gov Furthermore, the N-oxide can be readily removed at a later synthetic stage via deoxygenation (e.g., with PCl₃), restoring the pyridine ring. nih.gov This "activate-react-deactivate" sequence makes N-oxides, such as 2-bromo-4-nitropyridine (B184007) N-oxide, highly useful tools in multi-step synthesis. nih.govsigmaaldrich.com

Emerging Applications and Future Research Directions

Role as Precursors in Advanced Organic Synthesis and Materials Science

Halogenated nitropyridines are critical building blocks in modern organic chemistry, with applications ranging from pharmaceuticals to materials science. pubcompare.ai The reactivity of the substituents on the 2-Bromo-3-fluoro-4-nitropyridine ring—the bromine atom, the fluorine atom, and the nitro group—provides multiple sites for chemical modification, allowing for the construction of diverse and complex molecular architectures. innospk.com

The development of novel functional materials is a rapidly growing field, and precursors like this compound are instrumental in this endeavor. The compound's structure allows for its incorporation into larger systems to create materials with specific electronic, optical, or biological properties.

Organic Electronics: Pyridine (B92270) derivatives are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the nitro and fluoro groups in this compound can be exploited to tune the electron-accepting properties of new materials. Through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) at the bromine position, this pyridine core can be linked to other aromatic systems to build conjugated polymers and small molecules. mdpi.com These materials are essential for creating the next generation of flexible displays, lighting, and solar cells.

Functional Dyes: Phenothiazine-based dyes, for example, are important for applications like dye-sensitized solar cells. mdpi.com Polyfunctional building blocks, such as halogenated and formylated phenothiazines, are synthesized to create these dyes. mdpi.com Similarly, this compound can serve as a precursor. The nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes, or it can participate in condensation reactions. The bromo- and fluoro-substituents offer sites for further functionalization to fine-tune the dye's absorption spectrum, solubility, and binding properties. innospk.com

Table 1: Potential Reactions for Functional Material Synthesis

| Reaction Type | Reactive Site on Pyridine | Potential Application | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | C-Br | Conjugated Polymers for OLEDs | mdpi.com |

| Sonogashira Coupling | C-Br | Functional Dyes, Molecular Wires | mdpi.com |

| Nitro Group Reduction | NO₂ | Precursor for Azo Dyes, Amide-linked Polymers | innospk.com |

| Nucleophilic Aromatic Substitution | C-F or C-Br | Attachment of functional side chains | nih.gov |

Radiopharmaceutical Chemistry and Radiolabeling Strategies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides three-dimensional images of biological processes in vivo. nih.govfrontiersin.org This technology relies on the use of molecules labeled with a positron-emitting radioisotope, with Fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable properties. nih.govfrontiersin.orgnih.gov

The synthesis of ¹⁸F-labeled radiotracers is a cornerstone of modern medical imaging. The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step synthesis and transport to PET centers without an on-site cyclotron. nih.govnih.gov Furthermore, the low positron energy of ¹⁸F results in higher resolution images compared to other common PET isotopes like Carbon-11. nih.govresearchgate.net

This compound is an excellent candidate for developing novel ¹⁸F-labeled PET tracers. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. frontiersin.org This allows for the direct introduction of [¹⁸F]fluoride by displacing a suitable leaving group.

Research Findings:

Precursor Strategy: In the case of this compound, the bromine atom at the 2-position serves as a potential leaving group for radiofluorination. While the existing fluorine at the 3-position could also be a target, the nitro group at position 4 strongly activates the 2-position for nucleophilic attack.

Two-Step Labeling: An alternative and powerful strategy involves preparing a radiolabeled synthon, which is then coupled to a larger molecule. For instance, researchers have successfully synthesized 2-Bromo-6-[¹⁸F]fluoropyridine. nih.govresearchgate.netsahmri.org.au This synthon was then used in palladium-mediated cross-coupling reactions to build more complex ¹⁸F-labeled molecules. nih.govsahmri.org.au A similar approach could be envisioned for a derivative of this compound, where the stable ¹⁹F remains and the bromine is replaced in a later step after an initial radiofluorination reaction on a different part of a larger molecule.

¹⁸F-labeled PET tracers have revolutionized the study of the brain and neurological disorders. By targeting specific proteins like receptors, transporters, and enzymes, these tracers allow for the visualization and quantification of key neurochemical processes.